(1R,2R)-Calhex 231 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

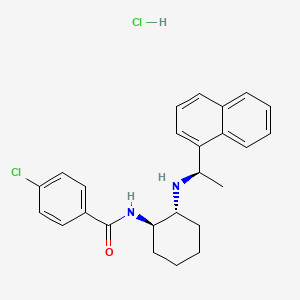

C25H28Cl2N2O |

|---|---|

Molecular Weight |

443.4 g/mol |

IUPAC Name |

4-chloro-N-[(1R,2R)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide;hydrochloride |

InChI |

InChI=1S/C25H27ClN2O.ClH/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19;/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29);1H/t17-,23-,24-;/m1./s1 |

InChI Key |

KZPHZSFSFANQIS-ZGBUJFISSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@@H]3CCCC[C@H]3NC(=O)C4=CC=C(C=C4)Cl.Cl |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

(1R,2R)-Calhex 231 Hydrochloride: A Negative Allosteric Modulator of the Calcium-Sensing Receptor

(1R,2R)-Calhex 231 hydrochloride , an isomer of the more extensively studied Calhex 231, is a potent negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR). This technical guide provides a comprehensive overview of its mechanism of action, pharmacological properties, and the experimental protocols utilized for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and cell signaling.

Core Concepts and Mechanism of Action

The Calcium-Sensing Receptor (CaSR) is a class C G-protein-coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis. It is primarily expressed in the parathyroid glands and kidneys. Upon activation by extracellular calcium ions (Ca²⁺), the CaSR initiates a cascade of intracellular signaling events.

This compound acts as a NAM, meaning it binds to an allosteric site on the CaSR, distinct from the orthosteric site where the endogenous agonist (Ca²⁺) binds. This binding event induces a conformational change in the receptor that reduces its affinity for Ca²⁺ and/or its ability to activate downstream signaling pathways. The primary mechanism of action of Calhex 231 is the inhibition of Ca²⁺-induced intracellular signaling cascades.

Quantitative Pharmacological Data

The inhibitory potency of Calhex 231 has been quantified in various in vitro and in vivo studies. The following table summarizes the key quantitative data available for Calhex 231. It is important to note that much of the available literature refers to "Calhex 231," and this compound is often used as its experimental control.[1] The data presented here is for the active Calhex 231 isomer.

| Parameter | Value | Cell Line/Model | Assay | Reference |

| IC₅₀ | 0.39 µM | HEK293 cells transiently expressing human wild-type CaSR | Inhibition of Ca²⁺-induced [³H]inositol phosphate accumulation | [2] |

| In Vivo Dosage (Diabetic Cardiomyopathy) | 10 µmol/kg/day | Dahl salt-sensitive rats | Treatment from week 5 for 6 weeks | [3] |

| In Vivo Dosage (Traumatic Hemorrhagic Shock) | 0.1, 1, or 5 mg/kg | Sprague-Dawley rats | Continuous infusion |

Signaling Pathways Modulated by this compound

As a negative allosteric modulator of the CaSR, this compound influences multiple downstream signaling pathways.

CaSR-Mediated Gq/11 Signaling

Activation of the CaSR by extracellular Ca²⁺ leads to the coupling of Gq/11 proteins. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This compound inhibits this pathway, leading to a reduction in IP₃ accumulation and intracellular calcium mobilization.

TGF-β1/Smad and Itch-Ubiquitin Proteasome Pathways

Studies have shown that Calhex 231 can alleviate high glucose-induced myocardial fibrosis by inhibiting the Itch-ubiquitin proteasome and TGF-β1/Smads pathways. The CaSR can influence these pathways, and by inhibiting the CaSR, Calhex 231 can modulate downstream effects related to fibrosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CaSR modulators. The following are outlines of key experimental protocols.

In Vitro [³H]Inositol Phosphate Accumulation Assay

This assay is a cornerstone for quantifying the functional activity of CaSR and the potency of its modulators. It measures the accumulation of inositol phosphates, a direct downstream product of PLC activation.

1. Cell Culture and Labeling:

-

HEK293 cells stably or transiently expressing the human CaSR are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum.

-

Cells are seeded into 24-well plates and grown to near confluency.

-

The cells are then labeled overnight with [³H]-myo-inositol in an inositol-free medium.

2. Assay Procedure:

-

The labeling medium is removed, and the cells are washed with a serum-free medium.

-

Cells are pre-incubated with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of [³H]inositol monophosphate.

-

Varying concentrations of this compound are added to the wells, followed by a fixed concentration of an agonist (e.g., CaCl₂).

-

The incubation is carried out for a specific duration (e.g., 30-60 minutes) at 37°C.

3. Measurement and Data Analysis:

-

The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid).

-

The cell lysates are neutralized, and the total [³H]inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography.

-

The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.

-

The data is analyzed to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the maximal response induced by the agonist.

In Vivo Model of Diabetic Cardiomyopathy

This protocol describes an in vivo model to assess the therapeutic potential of this compound in diabetic cardiomyopathy.

1. Animal Model:

-

Dahl salt-sensitive rats are used.

-

Hypertension is induced with a high-salt diet (e.g., 8% NaCl).

2. Drug Administration:

-

Starting from a specific time point (e.g., week 5), the rats are treated with this compound (10 µmol/kg/day) for a defined period (e.g., 6 weeks).[3]

3. Endpoint Analysis:

-

At the end of the treatment period, various cardiac parameters are assessed.

-

This can include measurements of blood pressure, cardiac structure and function (e.g., via echocardiography), and histological analysis of myocardial tissue to assess fibrosis.

In Vivo Model of Traumatic Hemorrhagic Shock

This protocol outlines an experimental model to evaluate the efficacy of this compound in a traumatic hemorrhagic shock scenario.

1. Animal Model:

-

Sprague-Dawley rats are commonly used.

2. Induction of Shock:

-

A standardized traumatic injury is induced, followed by a controlled hemorrhage to achieve a state of shock.

3. Drug Administration:

-

This compound is administered via continuous infusion at varying doses (e.g., 0.1, 1, or 5 mg/kg).

4. Monitoring and Analysis:

-

Physiological parameters such as mean arterial pressure, heart rate, and organ perfusion are continuously monitored.

-

Survival rates and various biochemical markers of organ damage are assessed at the end of the experiment.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the Calcium-Sensing Receptor. Its ability to negatively modulate CaSR activity provides a means to probe the intricate signaling pathways governed by this receptor. The data and protocols presented in this guide offer a foundation for further research into the therapeutic potential of CaSR NAMs in a variety of disease states.

References

Unveiling Calcium-Sensing Receptor Signaling: A Technical Guide to Utilizing (1R,2R)-Calhex 231 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (1R,2R)-Calhex 231 hydrochloride's role in the study of Calcium-Sensing Receptor (CaSR) signaling. This compound serves as an essential negative control for its active isomer, Calhex 231, a potent negative allosteric modulator (NAM) of the CaSR. Understanding the distinct properties of these molecules is crucial for accurately interpreting experimental data in the pursuit of novel therapeutics targeting the CaSR.

The Calcium-Sensing Receptor (CaSR): A Key Regulator of Calcium Homeostasis

The CaSR is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[] It is predominantly expressed in the parathyroid glands and kidney, where it senses minute fluctuations in extracellular calcium levels ([Ca2+]o) and subsequently modulates parathyroid hormone (PTH) secretion and renal calcium reabsorption.[][2] The CaSR is a dimeric protein, and its activation by agonists like Ca2+ triggers a cascade of intracellular signaling events.[3]

Mechanism of Action: Allosteric Modulation of CaSR

Calhex 231 is a negative allosteric modulator of the CaSR, meaning it binds to a site on the receptor distinct from the orthosteric calcium-binding site. This binding event induces a conformational change in the receptor that reduces its affinity for extracellular calcium and diminishes its signaling activity. This inhibitory effect makes Calhex 231 a valuable tool for probing the physiological and pathological roles of CaSR.

In contrast, this compound is an isomer of Calhex 231 and is utilized as an experimental control.[4] It is considered to be inactive or significantly less active than Calhex 231, allowing researchers to differentiate between the specific effects of CaSR inhibition and any potential off-target effects of the chemical scaffold.

Quantitative Data: Potency of Calhex 231

The inhibitory potency of Calhex 231 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 value for Calhex 231 in a key in vitro assay.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Calhex 231 | Inhibition of Ca2+-induced [3H]inositol phosphate accumulation | HEK293 cells transiently expressing human CaSR | 0.39 | [4] |

CaSR Signaling Pathways

Activation of the CaSR initiates a complex network of intracellular signaling pathways, primarily through the coupling to heterotrimeric G proteins. The key pathways include:

-

Gq/11 Pathway: This is the canonical signaling pathway for the CaSR. Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i). DAG, along with the elevated [Ca2+]i, activates protein kinase C (PKC).[5]

-

Gi/o Pathway: The CaSR can also couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6]

-

G12/13 Pathway: Coupling to Gα12/13 can activate Rho GTPases, influencing the actin cytoskeleton and gene expression.[6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Downstream of G protein activation, the CaSR can modulate the activity of the MAPK cascade, including ERK1/2, which is involved in cell proliferation, differentiation, and survival.[5]

Experimental Protocols

To investigate the effects of Calhex 231 and its inactive control, this compound, on CaSR signaling, two primary in vitro assays are commonly employed: the inositol phosphate accumulation assay and the intracellular calcium mobilization assay.

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the downstream product of Gq/11-PLC signaling, providing a robust readout of CaSR activation.

Principle: Cells expressing the CaSR are pre-labeled with myo-[3H]inositol, which is incorporated into the cell membrane as phosphatidylinositol. Upon CaSR activation by an agonist (e.g., extracellular Ca2+), PLC is activated, leading to the hydrolysis of [3H]phosphatidylinositol 4,5-bisphosphate and the generation of [3H]inositol phosphates. The accumulation of these radiolabeled inositol phosphates is then quantified as a measure of receptor activity.

Detailed Methodology:

-

Cell Culture:

-

Culture HEK293 cells stably or transiently expressing the human Calcium-Sensing Receptor (CaSR) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

For the assay, seed cells into 24-well plates at a density of 2 x 105 cells/well and allow them to adhere overnight.

-

-

Radiolabeling:

-

Wash the cells once with inositol-free DMEM.

-

Label the cells by incubating them for 16-24 hours in 0.5 mL of inositol-free DMEM containing 1 µCi/mL of myo-[3H]inositol.

-

-

Assay Procedure:

-

Wash the cells twice with a pre-warmed Krebs-Henseleit buffer (KHB) containing 10 mM LiCl.

-

Pre-incubate the cells for 15 minutes at 37°C with various concentrations of this compound (as a negative control) or Calhex 231, or vehicle (e.g., 0.1% DMSO).

-

Stimulate the cells by adding an agonist, such as a high concentration of extracellular calcium (e.g., 3-5 mM CaCl2), for 30-60 minutes at 37°C.

-

-

Extraction and Quantification of Inositol Phosphates:

-

Terminate the assay by aspirating the medium and adding 0.5 mL of ice-cold 0.4 M perchloric acid.

-

Incubate on ice for 30 minutes to lyse the cells.

-

Neutralize the lysates with 0.25 mL of 0.8 M KOH.

-

Separate the total inositol phosphates from free myo-[3H]inositol using Dowex AG1-X8 anion-exchange chromatography.

-

Elute the inositol phosphates with 1 M ammonium formate/0.1 M formic acid.

-

Quantify the radioactivity in the eluate using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist-induced IP accumulation for each concentration of Calhex 231.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Intracellular Calcium ([Ca2+]i) Mobilization Assay

This assay provides a real-time measurement of the transient increase in intracellular calcium upon CaSR activation.

Principle: Cells expressing the CaSR are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in their fluorescent properties upon binding to free calcium. The change in fluorescence intensity is monitored using a fluorescence plate reader or microscope, providing a dynamic readout of [Ca2+]i changes.

Detailed Methodology:

-

Cell Culture:

-

Culture and seed HEK293-CaSR cells in black-walled, clear-bottom 96-well plates at a density of 5 x 104 cells/well and allow them to attach overnight.

-

-

Dye Loading:

-

Wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

-

Load the cells with a calcium indicator dye by incubating them in HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.

-

-

Assay Procedure:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS to each well.

-

Place the plate in a fluorescence plate reader (e.g., FlexStation or similar) equipped with an automated liquid handling system.

-

Record a baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm for Fluo-4).

-

Add various concentrations of this compound or Calhex 231 to the wells and incubate for a specified period (e.g., 2-5 minutes).

-

Initiate the calcium mobilization by injecting a solution of CaCl2 to achieve the desired final concentration (e.g., 1.5-3 mM).

-

Continuously record the fluorescence signal for 60-120 seconds.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the response to the maximal response induced by the agonist in the absence of any inhibitor.

-

Determine the IC50 value for Calhex 231 by plotting the normalized response against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is an indispensable tool for researchers studying the Calcium-Sensing Receptor. Its use as a negative control alongside its active isomer, Calhex 231, enables the precise dissection of CaSR-mediated signaling events. The detailed protocols provided in this guide for inositol phosphate accumulation and intracellular calcium mobilization assays offer a robust framework for characterizing the effects of allosteric modulators on CaSR function. A thorough understanding and application of these methodologies will undoubtedly accelerate the discovery and development of novel therapeutics targeting the CaSR for a range of clinical indications.

References

- 2. intracellular calcium assay [protocols.io]

- 3. medchemexpress.com [medchemexpress.com]

- 4. hellobio.com [hellobio.com]

- 5. N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes: Development of 4-chlorophenylcarboxamide (calhex 231) as a new calcium sensing receptor ligand demonstrating potent calcilytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Inactive Isomer (1R,2R)-Calhex 231 Hydrochloride: A Technical Guide for its Application as an Experimental Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of G-protein coupled receptor (GPCR) pharmacology, the use of precise experimental controls is paramount to the generation of robust and reproducible data. This is particularly true when investigating the effects of stereospecific allosteric modulators. This technical guide provides an in-depth overview of (1R,2R)-Calhex 231 hydrochloride, the inactive isomer of the potent Calcium-Sensing Receptor (CaSR) negative allosteric modulator (NAM), Calhex 231. Its primary utility in research is to serve as a negative control, allowing investigators to dissect the specific effects of CaSR modulation from potential off-target or non-specific interactions of the active compound.

The active isomer, (1S,2S,1'R)-Calhex 231, is a well-characterized calcilytic agent that inhibits the CaSR, a crucial regulator of systemic calcium homeostasis.[1] Understanding the stereochemical basis of Calhex 231's activity is essential for interpreting experimental results accurately. This document will detail the properties of the inactive (1R,2R) isomer, provide comparative data against its active counterpart, outline experimental protocols for its use, and illustrate the relevant signaling pathways.

Stereochemistry and Biological Activity

The biological activity of Calhex 231 is intrinsically linked to its three-dimensional structure. The specific spatial arrangement of its constituent atoms determines its ability to bind to the allosteric site on the CaSR and modulate its function.

Table 1: Stereoisomers of Calhex 231 and their Biological Activity

| Isomer | Stereochemistry | Biological Activity on CaSR | IC50 (inhibition of Ca2+-induced [3H]inositol phosphate accumulation) |

| Active Isomer | (1S,2S,1'R) | Negative Allosteric Modulator (NAM) | ~ 0.33 - 0.39 µM[1][2] |

| Inactive Isomer | (1R,2R) | Inactive / Experimental Control | Not reported in publicly available literature |

The (1S,2S,1'R) configuration is essential for high-affinity binding to a transmembrane allosteric pocket of the CaSR.[1] While a specific IC50 value for the (1R,2R)-isomer is not readily found in published literature, its consistent designation and supply as an experimental control by commercial vendors underscores its lack of significant biological activity at concentrations where the active isomer is effective.[3] This stereoselectivity provides a powerful tool for researchers to validate that the observed effects of the active Calhex 231 are indeed mediated by its specific interaction with the CaSR.

The Calcium-Sensing Receptor (CaSR) Signaling Pathway

The CaSR is a pleiotropic class C GPCR that can couple to multiple G-protein subtypes, leading to the activation of diverse intracellular signaling cascades. The primary pathway activated by extracellular calcium involves the Gq/11 family of G-proteins.

Activation of the CaSR by agonists such as extracellular Ca2+ leads to a conformational change, which in turn activates Gq/11. This initiates a signaling cascade through Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, modulating cellular function.

Calhex 231, as a negative allosteric modulator, binds to a site on the transmembrane domain of the CaSR, distinct from the orthosteric calcium-binding site. This binding event stabilizes a conformation of the receptor that is less responsive to activation by extracellular calcium, thereby inhibiting the downstream signaling cascade.

Interestingly, studies have revealed that Calhex 231 can exhibit a dual activity profile. At lower concentrations, it may act as a positive allosteric modulator (PAM), potentiating the receptor's response to its agonist.[4] In contrast, at higher concentrations, it functions as a NAM.[4] This highlights the complexity of allosteric modulation at the CaSR and underscores the importance of using the inactive (1R,2R) isomer to control for any non-specific effects that might arise from the chemical scaffold itself, irrespective of its allosteric modulation of the CaSR.

Experimental Protocols: Utilizing this compound as a Negative Control

The fundamental principle behind using this compound is to perform parallel experiments, one with the active (1S,2S,1'R) isomer and one with the inactive (1R,2R) isomer, at identical concentrations. This allows for the direct attribution of any observed biological effects to the specific modulation of the CaSR by the active compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based assay designed to investigate the effects of a CaSR modulator.

Key Experimental Considerations:

-

Concentration Equivalence: It is crucial to use the active and inactive isomers at the same final concentrations in the assay. A concentration range that brackets the known IC50 of the active isomer is recommended.

-

Vehicle Control: A vehicle control (the solvent in which the compounds are dissolved, e.g., DMSO) must be included to account for any effects of the solvent on the experimental system.

-

Agonist Concentration: The concentration of the CaSR agonist (e.g., extracellular calcium) should be chosen to elicit a submaximal or maximal response, depending on the experimental question.

-

Assay Readout: The choice of assay will depend on the specific aspect of CaSR signaling being investigated. Common assays include:

-

Inositol Phosphate (IP) Accumulation Assays: Measures the production of IP3, a direct downstream product of Gq/11-PLC signaling.

-

Intracellular Calcium Flux Assays: Utilizes fluorescent calcium indicators to measure changes in intracellular calcium concentrations upon receptor activation.

-

ERK1/2 Phosphorylation Assays: Measures the activation of the MAPK pathway, which can be downstream of CaSR activation.

-

Parathyroid Hormone (PTH) Secretion Assays: In parathyroid cells, measures the physiological output of CaSR activation.

-

Example Protocol: Inositol Phosphate Accumulation Assay

This protocol provides a general framework. Specific details may need to be optimized for the cell line and reagents used.

-

Cell Culture: Plate HEK293 cells stably expressing the human CaSR in 24-well plates and grow to confluency.

-

Labeling: Label the cells with [³H]-myo-inositol in inositol-free medium overnight.

-

Pre-incubation: Wash the cells and pre-incubate with varying concentrations of (1S,2S,1'R)-Calhex 231, this compound, or vehicle for 30 minutes.

-

Stimulation: Stimulate the cells with a fixed concentration of extracellular Ca²⁺ (e.g., 5 mM) for 1 hour.

-

Lysis and IP Extraction: Lyse the cells and extract the inositol phosphates using a suitable method (e.g., ion-exchange chromatography).

-

Quantification: Quantify the amount of [³H]-inositol phosphates using liquid scintillation counting.

-

Data Analysis: Compare the inhibition of Ca²⁺-induced IP accumulation by the active isomer to the lack of inhibition by the inactive isomer.

Table 2: Expected Outcomes in an Inositol Phosphate Accumulation Assay

| Treatment Group | Expected Outcome | Rationale |

| Vehicle + Agonist | High IP accumulation | Baseline response to CaSR activation. |

| Active Isomer + Agonist | Dose-dependent decrease in IP accumulation | Specific inhibition of CaSR signaling by the NAM. |

| Inactive Isomer + Agonist | IP accumulation similar to Vehicle + Agonist | Demonstrates that the chemical scaffold without the correct stereochemistry does not inhibit CaSR signaling. |

Conclusion

This compound is an indispensable tool for researchers studying the Calcium-Sensing Receptor. Its stereospecific inactivity relative to its (1S,2S,1'R) counterpart provides a rigorous method for verifying that the observed pharmacological effects of the active compound are due to its specific allosteric modulation of the CaSR. By incorporating this inactive isomer as a negative control in experimental designs, scientists can enhance the validity and interpretability of their findings, contributing to a more precise understanding of CaSR biology and the development of novel therapeutics targeting this important receptor.

References

- 1. N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes: Development of 4-chlorophenylcarboxamide (calhex 231) as a new calcium sensing receptor ligand demonstrating potent calcilytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dual Action Calcium-Sensing Receptor Modulator Unmasks Novel Mode-Switching Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

(1R,2R)-Calhex 231 hydrochloride CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Calhex 231 hydrochloride, a potent negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). This document focuses on the chemical properties, biological activity, and relevant experimental protocols associated with this compound.

It is important to clarify a potential ambiguity regarding the stereochemistry and associated identifiers of Calhex 231 hydrochloride. The user has requested information on "(1R,2R)-Calhex 231 hydrochloride". However, the vast majority of scientific literature and commercial suppliers refer to the pharmacologically active compound as 4-chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]-benzamide hydrochloride. This specific stereoisomer is what is commonly known as Calhex 231 hydrochloride. One supplier lists a "this compound" as an isomer of the active compound, intended for use as an experimental control, but does not provide a specific CAS number for it[1]. Therefore, this guide will focus on the well-characterized and biologically active (1S,2S, 1R)-isomer.

Chemical and Physical Properties

The chemical and physical properties of (1S,2S, 1R)-Calhex 231 hydrochloride are summarized in the table below. While extensive biological data is available, some physical properties such as melting point and pKa are not readily found in the public domain.

| Property | Value | Reference |

| Chemical Name | 4-chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]-benzamide hydrochloride | [2] |

| CAS Number | 2387505-78-2 | [2][3][4] |

| Alternative CAS | 652973-93-8 (for the free base) | [5][6] |

| Molecular Formula | C₂₅H₂₇ClN₂O · HCl | [2][5] |

| Molecular Weight | 443.41 g/mol | [2][5] |

| Appearance | Crystalline solid | [5] |

| Purity | ≥98% (by HPLC) | [2] |

| Solubility | Soluble in DMSO (up to 50 mM) | [2] |

| Storage | Store at -20°C | [2][5] |

Biological Activity

Calhex 231 hydrochloride is a well-established negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR). It functions by binding to a site distinct from the orthosteric calcium-binding site, thereby inhibiting the receptor's activation by extracellular calcium and other agonists. Its primary biological effect is the blockade of the intracellular signaling cascade initiated by CaSR activation, most notably the inhibition of inositol phosphate production.

| Parameter | Value | Cell Line | Assay | Reference |

| IC₅₀ | 0.39 µM | Transiently transfected HEK293 cells | Inhibition of [³H]inositol phosphate accumulation | [2][3] |

Experimental Protocols

Determination of IC₅₀ by [³H]Inositol Phosphate Accumulation Assay in HEK293 Cells

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of Calhex 231 hydrochloride by measuring its effect on the accumulation of [³H]inositol phosphates in HEK293 cells transiently expressing the human Calcium-Sensing Receptor (hCaSR).

1. Cell Culture and Transfection:

- Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

- For transfection, seed cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

- Transfect the cells with a plasmid encoding the human Calcium-Sensing Receptor (hCaSR) using a suitable transfection reagent according to the manufacturer's instructions.

2. Radiolabeling of Cells:

- 24 hours post-transfection, replace the culture medium with inositol-free DMEM containing 1% dialyzed FBS and 1 µCi/mL myo-[³H]inositol.

- Incubate the cells for a further 24 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.

3. Inhibition Assay:

- Wash the radiolabeled cells twice with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution) containing 10 mM LiCl. The LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

- Pre-incubate the cells for 15-30 minutes with varying concentrations of Calhex 231 hydrochloride prepared in the same buffer. A suitable concentration range would typically span from 1 nM to 10 µM.

- Stimulate the cells by adding a fixed concentration of an agonist, such as extracellular Ca²⁺ (e.g., 5-10 mM), for a defined period (e.g., 30-60 minutes) at 37°C.

4. Extraction of Inositol Phosphates:

- Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA).

- Incubate on ice for 30 minutes to precipitate macromolecules.

- Collect the acidic supernatant containing the soluble inositol phosphates.

5. Quantification of [³H]Inositol Phosphates:

- Separate the total [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography (e.g., with Dowex AG1-X8 resin columns).

- Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

- Quantify the radioactivity in the eluate using liquid scintillation counting.

6. Data Analysis:

- Plot the logarithm of the Calhex 231 hydrochloride concentration against the percentage of inhibition of agonist-stimulated [³H]inositol phosphate accumulation.

- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

Signaling Pathway

Calhex 231 hydrochloride exerts its inhibitory effect on the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR). Upon activation by extracellular calcium, the CaSR primarily signals through the Gq/11 and Gi/o pathways. The Gq/11 pathway activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ then triggers the release of intracellular calcium from the endoplasmic reticulum. Calhex 231, as a negative allosteric modulator, binds to the CaSR and prevents this signaling cascade.

Caption: CaSR signaling pathway and its inhibition by Calhex 231.

Conclusion

(1S,2S, 1R)-Calhex 231 hydrochloride is a valuable pharmacological tool for studying the physiological and pathological roles of the Calcium-Sensing Receptor. Its well-defined mechanism of action as a negative allosteric modulator makes it a specific inhibitor of CaSR-mediated signaling. This technical guide provides essential information for researchers utilizing this compound, including its chemical and biological properties, a detailed experimental protocol for assessing its potency, and a clear visualization of its place in the CaSR signaling pathway. When using this compound, it is crucial to be aware of the specific stereoisomer being used to ensure accurate and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Calhex 231 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Calhex 231 hydrochloride | CaSR negative modulator | TargetMol [targetmol.com]

- 5. apexbt.com [apexbt.com]

- 6. caymanchem.com [caymanchem.com]

(1R,2R)-Calhex 231 hydrochloride solubility in DMSO and culture media

An In-depth Technical Guide on the Solubility and Application of (1R,2R)-Calhex 231 Hydrochloride

This guide provides detailed technical information for researchers, scientists, and drug development professionals on the solubility, handling, and application of this compound, a potent negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).

Core Compound Properties

This compound is the isomer of Calhex 231 hydrochloride and is often used as an experimental control.[1][2] It functions as a "calcilytic" agent, inhibiting the activity of the CaSR.[3][4]

| Property | Data |

| Chemical Name | 4-Chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]-benzamide hydrochloride |

| Molecular Weight | 443.41 g/mol |

| Formula | C₂₅H₂₇ClN₂O·HCl |

| Purity | ≥98% |

| Storage Conditions | Store at -20°C, desiccated and away from moisture.[1][5] |

Solubility Data

The solubility of this compound is a critical factor for the design of in vitro and in vivo experiments. The compound exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) but is poorly soluble in aqueous solutions.

| Solvent/Medium | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |

| DMSO | 50 mM[5][6] | 22.17 mg/mL[6] | The compound is readily soluble in DMSO. This is the recommended solvent for preparing high-concentration stock solutions. |

| Culture Media | Not Directly Determined | Not Directly Determined | Direct dissolution in aqueous culture media is not recommended due to low solubility. The standard method involves diluting a concentrated DMSO stock solution into the final culture medium. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. |

| In Vivo Vehicles | ≥ 5.64 mM | ≥ 2.5 mg/mL | For in vivo administration, specific vehicle formulations are required. A clear solution can be achieved in a vehicle of 10% DMSO and 90% Corn Oil.[3] A suspended solution for oral or intraperitoneal injection can be prepared using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline; sonication may be required to aid dissolution.[3] |

Experimental Protocols

Preparation of Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (MW: 443.41)

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Weighing: Accurately weigh a specific mass of the compound. For example, to prepare 1 mL of a 50 mM stock, weigh out 22.17 mg.

-

Dissolution: Add the appropriate volume of DMSO to the powder. Using the example above, add 1 mL of DMSO.

-

Mixing: Vortex or gently warm the solution if necessary to ensure complete dissolution. The solution should be clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]

Preparation of Working Solution in Cell Culture Medium

This protocol outlines the standard procedure for diluting the DMSO stock solution into an aqueous cell culture medium for in vitro assays.

Procedure:

-

Thaw Stock: Thaw a frozen aliquot of the DMSO stock solution at room temperature.

-

Serial Dilution (Optional): If a very low final concentration is required, perform intermediate serial dilutions in DMSO.

-

Final Dilution: Directly add the required volume of the DMSO stock to the pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration in 10 mL of medium, add 2 µL of the 50 mM DMSO stock.

-

Mixing: Immediately mix the medium thoroughly by gentle inversion or swirling to ensure homogenous distribution and prevent precipitation of the compound.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the test compound. This is crucial to account for any effects of the solvent on the cells.

Mechanism of Action and Signaling Pathway

This compound is a negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor (GPCR).[7] It binds to a site on the receptor distinct from the orthosteric site for the primary agonist, extracellular calcium (Ca²⁺ₒ). This binding event inhibits the downstream signaling cascade typically initiated by CaSR activation.

The primary mechanism involves blocking the Ca²⁺-induced activation of Phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). The inhibition of IP₃ production prevents the release of calcium from intracellular stores. In HEK293 cells, Calhex 231 blocks the accumulation of inositol phosphates with an IC₅₀ of 0.39 µM.[1][3][6] Studies have also shown that Calhex 231 can inhibit the TGF-β1/Smads pathway, which is involved in fibrosis.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for preparing and using this compound in a cell-based assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calhex 231 hydrochloride | CAS:652973-93-8 | negative allosteric modulator of Ca2+-sensing receptor (CaSR) | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Calhex 231 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]

- 7. apexbt.com [apexbt.com]

(1R,2R)-Calhex 231 Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-Calhex 231 hydrochloride is a specific isomer of Calhex 231 hydrochloride, a known negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] As a crucial research tool and potential therapeutic agent, understanding its stability and optimal storage conditions is paramount to ensure experimental accuracy and therapeutic efficacy. This technical guide provides a comprehensive overview of the available information on the stability and storage of this compound.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]benzamide hydrochloride |

| Molecular Formula | C₂₅H₂₇ClN₂O·HCl |

| Molecular Weight | 443.41 g/mol |

| CAS Number | 2387505-78-2 |

| Appearance | Crystalline solid |

| Purity | ≥98% (typically by HPLC) |

| Solubility | Soluble in DMSO (up to 100 mg/mL) |

Stability Profile

Detailed public stability studies on this compound are limited. The information available is primarily from suppliers and pertains to the solid form and stock solutions.

Solid State Stability:

The solid form of this compound is generally considered stable when stored under appropriate conditions. One supplier suggests a shelf life of up to 4 years when stored at -20°C. To ensure maximum stability, the compound should be stored in a tightly sealed container, protected from moisture.

Solution Stability:

The stability of this compound in solution is critical for experimental reproducibility. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). It is noted that hygroscopic DMSO can significantly impact the solubility of the compound, suggesting that the compound is sensitive to moisture.[1][2] Therefore, using anhydrous, high-purity DMSO is crucial.

Once in solution, the stability is dependent on the storage temperature. For long-term storage, it is recommended to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

Recommended Storage Conditions

To maintain the integrity and activity of this compound, the following storage conditions are recommended based on supplier data sheets.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Special Instructions |

| Solid | -20°C | Up to 4 years | Keep tightly sealed; desiccate. |

| Stock Solution in DMSO | -20°C | Up to 1 month | [1] Aliquot to avoid freeze-thaw cycles; use anhydrous DMSO. |

| Stock Solution in DMSO | -80°C | Up to 6 months | [1] Aliquot to avoid freeze-thaw cycles; use anhydrous DMSO. |

Factors Influencing Stability

While specific degradation studies are not publicly available, based on the chemical structure (a benzamide and a cyclohexanediamine derivative) and supplier recommendations, the following factors are likely to influence the stability of this compound:

-

Moisture/Humidity: The hydrochloride salt form and supplier notes on hygroscopic DMSO suggest that the compound is sensitive to moisture. Hydrolysis of the amide bond is a potential degradation pathway.

-

Light: Many complex organic molecules are susceptible to photodegradation. It is advisable to protect both the solid compound and its solutions from light.

-

pH: The stability of the compound in aqueous solutions is likely pH-dependent. Extreme pH values could lead to hydrolysis or other degradation reactions.

-

Temperature: As indicated by the recommended storage conditions, higher temperatures will likely accelerate degradation.

-

Oxidizing Agents: The presence of oxidizing agents could potentially lead to degradation of the molecule.

Experimental Protocols for Stability Assessment

While specific experimental protocols for this compound are not published, a general workflow for conducting forced degradation studies can be outlined. These studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies Workflow:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile) and at a known concentration.

-

Stress Conditions: Expose the samples to a variety of stress conditions as outlined in ICH guidelines:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and solutions to high temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound and solutions to UV and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.

-

Data Evaluation: Quantify the amount of remaining this compound and identify and quantify any degradation products.

Conclusion and Recommendations

The stability of this compound is critical for its use in research and drug development. Based on the available data, the compound is sensitive to moisture and should be stored at low temperatures, especially when in solution. To ensure the highest quality of experimental results, it is recommended to:

-

Store the solid compound at -20°C under desiccated conditions.

-

Prepare stock solutions in anhydrous DMSO and store them at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).

-

Aliquot stock solutions to minimize freeze-thaw cycles.

-

Protect both the solid and solutions from light.

-

For critical applications, it is advisable to perform in-house stability studies to determine the shelf-life under specific laboratory conditions.

Given the limited publicly available stability data, researchers should exercise caution and adhere strictly to the storage recommendations provided by the supplier. Further investigation into the degradation pathways and the development of validated stability-indicating methods would be of significant value to the scientific community.

References

(1R,2R)-Calhex 231 hydrochloride for investigating diabetic cardiomyopathy

An In-depth Technical Guide on the Use of Calhex 231 for Investigating Diabetic Cardiomyopathy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic cardiomyopathy (DCM) is a significant complication arising from diabetes, characterized by structural and functional changes in the heart muscle, independent of coronary artery disease or hypertension. A key pathological feature of DCM is myocardial fibrosis, which leads to cardiac stiffness and dysfunction. Recent research has highlighted the role of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor, in the progression of myocardial fibrosis. Under hyperglycemic conditions, CaSR expression is upregulated in cardiac fibroblasts, initiating signaling cascades that promote a fibrotic response.

Calhex 231 is a potent, negative allosteric modulator of the CaSR.[1][2] It acts as a calcilytic, inhibiting the intracellular signaling triggered by CaSR activation. This has positioned Calhex 231 as a valuable pharmacological tool for investigating the mechanisms of diabetic cardiomyopathy and as a potential therapeutic agent to mitigate myocardial fibrosis. The isomer (1R,2R)-Calhex 231 hydrochloride is utilized in research as an experimental control.[3] This technical guide provides a comprehensive overview of the application of Calhex 231 in DCM research, detailing its mechanism of action, experimental protocols, and key findings.

Mechanism of Action and Signaling Pathways

In the context of diabetic cardiomyopathy, high glucose levels stimulate the upregulation of CaSR in cardiac fibroblasts.[4][5] The activation of CaSR leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This elevation in [Ca²⁺]i acts as a second messenger, triggering downstream profibrotic signaling pathways. Calhex 231 exerts its effect by binding to the CaSR and preventing this activation, thereby inhibiting the subsequent signaling cascade.[4][6]

Two primary pathways have been identified through which CaSR activation promotes myocardial fibrosis:

-

The TGF-β1/Smads Pathway: Increased [Ca²⁺]i activates the Transforming Growth Factor-β1 (TGF-β1) signaling pathway. TGF-β1 binds to its receptors (TβRI/II), leading to the phosphorylation of Smad2 and Smad3 (p-Smad2/3). These activated Smads then form a complex with Smad4 and translocate to the nucleus to induce the transcription of profibrotic genes, including those for α-smooth muscle actin (α-SMA), collagen I (Col-I), collagen III (Col-III), and matrix metalloproteinases (MMP-2, MMP-9).[5][6]

-

The Itch-Ubiquitin Proteasome Pathway: CaSR activation also upregulates the E3 ubiquitin ligase Itch. Itch targets Smad7, an inhibitory Smad that normally blocks TGF-β1 signaling, for ubiquitination and proteasomal degradation. The degradation of Smad7 removes this inhibitory control, thereby amplifying the profibrotic TGF-β1/Smads signaling.[4][6]

By inhibiting the initial CaSR activation, Calhex 231 effectively suppresses both of these downstream pathways, leading to a reduction in cardiac fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen deposition.[6]

Experimental Protocols

In Vivo Model: Type 1 Diabetic Rats

This protocol details the induction of diabetes and subsequent treatment with Calhex 231 to study its effects on diabetic cardiomyopathy in an animal model.

-

Animal Model: Male Wistar rats are typically used. Type 1 diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg, dissolved in a citrate buffer (pH 4.5).[6][7] Control animals receive an injection of the citrate buffer alone.

-

Confirmation of Diabetes: Blood glucose levels are monitored 72 hours post-injection. Rats with fasting blood glucose levels above 16.7 mmol/L are considered diabetic and included in the study.[8]

-

Treatment Groups:

-

Control Group: Non-diabetic rats.

-

T1D Group: Diabetic rats receiving no treatment.

-

T1D + Calhex 231 Group: Diabetic rats treated with Calhex 231.

-

-

Drug Administration: Calhex 231 is administered daily via intraperitoneal injection at a dosage of 10 µmol/kg (approximately 4.07 mg/kg) for a period of 12 weeks.[6][9]

-

Assessment of Cardiac Function: Echocardiography is performed at the end of the treatment period to assess cardiac structure and function. Key parameters include ejection fraction (EF), fractional shortening (FS), and dimensions of the left ventricle.

-

Histological Analysis: After 12 weeks, hearts are harvested. Tissue sections are stained with Masson's trichrome to assess the degree of myocardial fibrosis.[10]

-

Molecular Analysis: Western blotting is used to quantify the protein expression levels of CaSR, α-SMA, TGF-β1, Collagen I, and Collagen III in heart tissue lysates.

In Vitro Model: High Glucose-Treated Cardiac Fibroblasts

This protocol describes the use of primary cell cultures to investigate the direct effects of Calhex 231 on cardiac fibroblasts under hyperglycemic conditions.

-

Cell Isolation and Culture: Primary cardiac fibroblasts are isolated from the hearts of 1-3 day old neonatal Wistar rats.[11][12] The ventricles are minced and subjected to enzymatic digestion (e.g., using trypsin and collagenase). The resulting cell suspension is pre-plated to separate fibroblasts from cardiomyocytes.

-

Experimental Groups:

-

Control Group: Fibroblasts cultured in normal glucose medium.

-

High Glucose (HG) Group: Fibroblasts cultured in high glucose medium (e.g., 25 mmol/L D-glucose) to mimic diabetic conditions.

-

HG + Calhex 231 Group: Fibroblasts cultured in high glucose medium and treated with Calhex 231.

-

-

Calhex 231 Treatment: Calhex 231 is added to the culture medium at a concentration of 3 µM for 24 hours.[9]

-

Cell Proliferation Assay: Cell proliferation is assessed using methods such as the CCK-8 assay to quantify the effect of Calhex 231 on high glucose-induced fibroblast proliferation.[5]

-

Migration Assay: A wound-healing or transwell migration assay is performed to evaluate the effect of Calhex 231 on fibroblast migration.

-

Western Blot Analysis: Cell lysates are collected for Western blotting to measure the protein levels of CaSR, α-SMA, TGF-β1, p-Smad2/3, Itch, Smad7, Collagen I, and Collagen III.[13]

-

Immunofluorescence: Cells are stained for α-SMA to visualize the transformation of fibroblasts into myofibroblasts.[11]

-

Measurement of Intracellular Calcium: Fluo-3/AM staining is used to measure changes in intracellular calcium concentration in response to high glucose and Calhex 231 treatment.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Calhex 231 in models of diabetic cardiomyopathy. Data are presented as mean ± standard error of the mean (SEM) or as a percentage of control, derived from representative studies.

Table 1: In Vivo Effects of Calhex 231 on Cardiac Function and Fibrosis in T1D Rats

| Parameter | Control | T1D (Diabetic) | T1D + Calhex 231 |

| Ejection Fraction (%) | 75.2 ± 5.6 | 55.4 ± 4.8 | 70.1 ± 5.1# |

| Fractional Shortening (%) | 45.1 ± 3.9 | 28.3 ± 3.1 | 40.5 ± 3.5# |

| Myocardial Fibrosis Area (%) | 2.8 ± 0.5 | 15.6 ± 2.1 | 5.3 ± 1.0# |

| Collagen I (relative expression) | 1.00 | 2.85 ± 0.25 | 1.35 ± 0.18# |

| Collagen III (relative expression) | 1.00 | 3.10 ± 0.29* | 1.48 ± 0.20# |

*p < 0.05 vs. Control; #p < 0.05 vs. T1D. Data are illustrative based on published findings.[6][14]

Table 2: In Vitro Effects of Calhex 231 on High Glucose-Treated Cardiac Fibroblasts

| Parameter | Control | High Glucose (HG) | HG + Calhex 231 |

| Cell Proliferation (OD450) | 0.85 ± 0.07 | 1.62 ± 0.11 | 1.05 ± 0.09# |

| CaSR Expression (relative) | 1.00 | 2.50 ± 0.21 | 1.20 ± 0.15# |

| α-SMA Expression (relative) | 1.00 | 3.20 ± 0.28 | 1.45 ± 0.19# |

| TGF-β1 Expression (relative) | 1.00 | 2.90 ± 0.24 | 1.30 ± 0.16# |

| p-Smad3/Smad3 Ratio | 1.00 | 4.10 ± 0.35 | 1.60 ± 0.22# |

| Itch Expression (relative) | 1.00 | 2.75 ± 0.22 | 1.25 ± 0.17# |

| Smad7 Expression (relative) | 1.00 | 0.40 ± 0.05* | 0.85 ± 0.08# |

*p < 0.05 vs. Control; #p < 0.05 vs. HG. Data are illustrative based on published findings.[6][14]

Conclusion

Calhex 231 serves as a critical tool for elucidating the role of the Calcium-Sensing Receptor in the pathogenesis of diabetic cardiomyopathy. Both in vivo and in vitro studies have demonstrated that by inhibiting CaSR, Calhex 231 effectively mitigates high glucose-induced myocardial fibrosis. It achieves this by downregulating the TGF-β1/Smads and Itch-ubiquitin proteasome pathways, thereby reducing cardiac fibroblast proliferation, activation, and collagen synthesis. These findings not only underscore the importance of the CaSR in DCM but also highlight Calhex 231 as a promising lead compound for the development of novel anti-fibrotic therapies for patients with diabetes. Further research is warranted to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Improved Method for Isolation of Neonatal Rat Cardiomyocytes with Increased Yield of C-Kit+ Cardiac Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Calhex231 Alleviates High Glucose-Induced Myocardial Fibrosis via Inhibiting Itch-Ubiquitin Proteasome Pathway in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium-sensing receptor promotes high glucose-induced myocardial fibrosis via upregulation of the TGF-β1/Smads pathway in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 7. In vitro and in vivo antidiabetic activity of bitter honey in streptozotocin-nicotinamide-induced diabetic Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Neonatal rat fibroblast isolation, culture, differentiation and determination of microRNA effects in transformation - Tao - Non-coding RNA Investigation [ncri.amegroups.org]

- 12. Isolation and Culture of Primary Fibroblasts from Neonatal Murine Hearts to Study Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

The Role of (1R,2R)-Calhex 231 Hydrochloride in Traumatic Hemorrhagic Shock: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traumatic hemorrhagic shock (THS) is a life-threatening condition characterized by significant blood loss and subsequent tissue hypoperfusion, leading to cardiovascular dysfunction and organ damage. Recent preclinical research has identified (1R,2R)-Calhex 231 hydrochloride (Calhex 231), a potent negative allosteric modulator of the calcium-sensing receptor (CaSR), as a promising therapeutic agent in THS models.[1][2][3] This technical guide provides an in-depth analysis of the role of Calhex 231 in THS, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows. The evidence suggests that Calhex 231 improves cardiovascular function and survival in THS by mitigating vascular hyporesponsiveness through the inhibition of oxidative stress and regulation of mitochondrial dynamics.[1][4]

Introduction to Calhex 231

This compound is a calcilytic drug that acts as a negative allosteric modulator of the calcium-sensing receptor (CaSR).[2][5][6] The CaSR, traditionally known for its role in calcium homeostasis, is also expressed in vascular smooth muscle cells (VSMCs) and is implicated in various cellular functions.[1][4] Calhex 231 blocks the increase in [3H]inositol phosphates induced by the activation of the human wild-type CaSR with an IC50 of 0.39 μM.[2][5] Its potential therapeutic applications extend to conditions like diabetic cardiomyopathy and, notably, traumatic hemorrhagic shock.[2][5]

Efficacy of Calhex 231 in a Rat Model of Traumatic Hemorrhagic Shock

Studies utilizing a rat model of THS have demonstrated the significant therapeutic benefits of Calhex 231. Administration of Calhex 231 was found to improve hemodynamics, increase blood pressure, enhance vital organ blood perfusion and oxygen supply, and markedly improve survival rates in THS rats.[1]

Hemodynamic and Survival Data

The following tables summarize the key quantitative findings from a preclinical study on Calhex 231 in a rat model of THS.

Table 1: Effects of Calhex 231 on Hemodynamics in THS Rats

| Parameter | Sham Group | LR Group | Cal (0.1 mg/kg) + LR Group | Cal (0.5 mg/kg) + LR Group | Cal (1 mg/kg) + LR Group |

| MAP at 2h (mmHg) | 115.3 ± 7.2 | 55.4 ± 6.8 | 68.7 ± 5.9 | 85.6 ± 7.1 | 92.4 ± 6.5 |

| HR at 2h (beats/min) | 380.5 ± 25.1 | 450.2 ± 30.5 | 425.8 ± 28.7 | 410.3 ± 26.9 | 402.1 ± 25.3 |

| +dP/dtmax at 2h (mmHg/s) | 6540 ± 450 | 3210 ± 380 | 4150 ± 410 | 5280 ± 460 | 5890 ± 490 |

| -dP/dtmax at 2h (mmHg/s) | -5870 ± 420 | -2890 ± 350 | -3640 ± 380 | -4760 ± 430 | -5120 ± 450* |

*p < 0.05 compared with the LR group. Data are presented as mean ± SD. Source: Adapted from Lei et al., Oxidative Medicine and Cellular Longevity, 2020.[1]

Table 2: Effects of Calhex 231 on Organ Perfusion and Oxygenation in THS Rats

| Parameter | Sham Group | LR Group | Cal (1 mg/kg) + LR Group |

| Liver Blood Perfusion at 2h (PU) | 280.5 ± 20.3 | 110.2 ± 15.8 | 215.6 ± 18.9 |

| Kidney Blood Perfusion at 2h (PU) | 250.8 ± 18.9 | 95.7 ± 12.4 | 190.4 ± 16.7 |

| Liver Oxygen Saturation at 2h (%) | 75.3 ± 5.1 | 40.8 ± 4.5 | 65.2 ± 5.8 |

| Kidney Oxygen Saturation at 2h (%) | 72.8 ± 4.9 | 38.5 ± 4.1 | 62.7 ± 5.3 |

*p < 0.01 compared with the LR group. Data are presented as mean ± SD. PU = Perfusion Units. Source: Adapted from Lei et al., Oxidative Medicine and Cellular Longevity, 2020.[4]

Table 3: Effect of Calhex 231 on Survival Rate in THS Rats

| Group | Survival Rate at 4h |

| LR Group | 40% |

| Cal (0.1 mg/kg) + LR Group | 60% |

| Cal (0.5 mg/kg) + LR Group | 80% |

| Cal (1 mg/kg) + LR Group | 90% |

*p < 0.05 compared with the LR group. Source: Adapted from Lei et al., Oxidative Medicine and Cellular Longevity, 2020.[1]

Experimental Protocols

Traumatic Hemorrhagic Shock Rat Model

A standardized protocol was used to induce THS in male Sprague-Dawley rats.[1]

Caption: Experimental workflow for the traumatic hemorrhagic shock rat model.

Vascular Reactivity Assessment

The effects of Calhex 231 on vascular reactivity were assessed both in vivo and in vitro.[1]

-

In Vivo Assessment: The pressor response to norepinephrine was measured in THS rats.

-

In Vitro Assessment: Thoracic aortic rings were isolated and mounted in organ chambers. The contractile responses to phenylephrine were recorded.

Biochemical and Molecular Analyses

-

Oxidative Stress Markers: Levels of malondialdehyde (MDA) and superoxide dismutase (SOD) were measured in vascular tissues.

-

Mitochondrial Dynamics Proteins: Western blotting was used to determine the expression of mitochondrial fission proteins (Drp1, Fis1) and fusion protein (Mfn1).[1]

-

MicroRNA Analysis: The expression of miR-208a was quantified using real-time polymerase chain reaction (RT-PCR).[1]

-

Myosin Light Chain (MLC) Phosphorylation: The level of phosphorylated MLC was determined to assess VSMC contraction.[1]

Signaling Pathways and Mechanism of Action

Calhex 231 exerts its protective effects in THS through a multifaceted mechanism that involves the inhibition of oxidative stress and the modulation of mitochondrial dynamics in vascular smooth muscle cells.[1]

Inhibition of Oxidative Stress

THS induces significant oxidative stress, which contributes to vascular hyporesponsiveness. Calhex 231 was shown to suppress this oxidative stress in both THS rats and hypoxic VSMCs.[1][4]

Regulation of Mitochondrial Dynamics

THS leads to an imbalance in mitochondrial dynamics, characterized by increased expression of mitochondrial fission proteins (Drp1 and Fis1) and decreased expression of the mitochondrial fusion protein Mfn1 in vascular tissues.[1] Calhex 231 treatment was found to reduce the expression of Drp1 and Fis1.[1]

Role of miR-208a

The study identified a novel signaling pathway involving miR-208a. A miR-208a mimic was shown to decrease Fis1 expression, while a miR-208a inhibitor prevented the Calhex 231-induced downregulation of Fis1 in hypoxic VSMCs.[1] This suggests that Calhex 231's beneficial effects on mitochondrial fission are mediated, at least in part, through the regulation of miR-208a.[1]

References

- 1. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Calhex 231 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]

An In-depth Technical Guide on (1R,2R)-Calhex 231 Hydrochloride and the Inositol Phosphate Accumulation Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2R)-Calhex 231 hydrochloride and its application in the inositol phosphate accumulation assay, a critical tool for studying Gq-coupled G protein-coupled receptors (GPCRs) such as the Calcium-Sensing Receptor (CaSR).

This compound is the isomer of Calhex 231 hydrochloride and is often utilized as an experimental control.[1] Calhex 231 is recognized as a negative allosteric modulator (NAM) of the CaSR.[1][2][3] It functions by blocking the increase in intracellular inositol phosphates that is induced by the activation of the CaSR.[2][3] The CaSR, a key player in calcium homeostasis, is a member of the Gq-coupled GPCR family.[4] Activation of the CaSR by agonists like extracellular calcium initiates a signaling cascade that results in the accumulation of inositol phosphates.

The Gq-Coupled Receptor Signaling Cascade and Inositol Phosphate Accumulation

Gq-coupled GPCRs, upon activation by an agonist, engage the Gq protein, leading to the activation of phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[5][6] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions.[7] IP3 is rapidly metabolized into a series of other inositol phosphates, including the more stable downstream metabolite, inositol monophosphate (IP1).[8][9] The accumulation of IP1 serves as a robust and reliable measure of Gq-coupled receptor activation.[8][9]

To facilitate the measurement of inositol phosphate accumulation, assays are often conducted in the presence of lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, the enzyme responsible for the degradation of IP1, leading to its accumulation within the cell.[8]

Figure 1: Gq-coupled receptor signaling pathway leading to inositol phosphate accumulation.

Inositol Phosphate Accumulation Assay: A Methodological Overview

The inositol phosphate (IP) accumulation assay is a widely used functional assay in drug discovery for screening compounds that modulate Gq-coupled GPCRs. Modern approaches, such as the Homogeneous Time-Resolved Fluorescence (HTRF®) IP-One assay, offer a non-radioactive and high-throughput-compatible method for measuring IP1 accumulation.[8][9]

The general workflow for an inositol phosphate accumulation assay is as follows:

Figure 2: General experimental workflow for an inositol phosphate accumulation assay.

Experimental Protocols

The following is a generalized protocol for an inositol phosphate accumulation assay using HEK293 cells stably expressing the human Calcium-Sensing Receptor (CaSR). This protocol is based on established methodologies and should be optimized for specific experimental conditions.

Materials and Reagents:

-

HEK293 cells stably expressing the human CaSR (CaSR-HEK293)

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

White, solid-bottom 96-well cell culture plates

-

This compound

-

Calhex 231 hydrochloride (for comparison)

-

CaSR agonist (e.g., CaCl2)

-

Lithium chloride (LiCl)

-

IP-One HTRF® Assay Kit (containing IP1 standard, anti-IP1 antibody-Cryptate, IP1-d2, stimulation buffer, and lysis buffer)

-

HTRF-compatible microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture CaSR-HEK293 cells in appropriate medium until they reach 80-90% confluency.

-

Trypsinize the cells, resuspend them in fresh culture medium, and determine the cell density.

-

Seed the cells into a 96-well plate at an optimized density and incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare stock solutions of this compound and Calhex 231 hydrochloride in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compounds in stimulation buffer.

-

Prepare a stock solution of the CaSR agonist (e.g., CaCl2) in stimulation buffer.

-

-

Cell Stimulation:

-

On the day of the assay, gently wash the cells with PBS.

-

Add stimulation buffer containing LiCl to each well.

-

For antagonist/NAM testing, add the desired concentrations of this compound or Calhex 231 hydrochloride to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Add the CaSR agonist to the wells at a concentration that elicits a submaximal response (e.g., EC80). For agonist testing, add varying concentrations of the agonist.

-

Incubate the plate at 37°C for the optimized stimulation time (typically 30-60 minutes).

-

-

Detection:

-

Add the IP1-d2 conjugate to all wells.

-

Add the anti-IP1 antibody-Cryptate to all wells.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores.

-

-

Data Analysis:

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Generate a standard curve using the IP1 standards provided in the kit.

-

Convert the HTRF ratios of the samples to IP1 concentrations using the standard curve.

-

For antagonist/NAM activity, plot the IP1 concentration against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation

The following tables summarize the expected quantitative data for Calhex 231 and its isomer, this compound, in an inositol phosphate accumulation assay.

Table 1: Inhibitory Activity of Calhex 231 on Ca2+-induced Inositol Phosphate Accumulation

| Compound | Cell Line | Agonist | IC50 (µM) | Reference |

| Calhex 231 hydrochloride | HEK293 (transiently expressing hCaSR) | Ca2+ | 0.39 | [1][2][3][4] |

Table 2: Modulatory Effects of Calhex 231 on Ca2+o-mediated IP1 Accumulation in CaSR-HEK293 Cells

| Calhex 231 (µM) | Effect on Ca2+o Potency (pEC50) | Effect on Max Response (Emax) | Modulator Activity | Reference |

| 0.1 - 1 | Increase (Leftward shift) | No significant change | Positive Allosteric Modulator (PAM) | |

| 3 - 10 | Decrease | Decrease | Negative Allosteric Modulator (NAM) |

Table 3: Expected Activity of this compound

| Compound | Expected Activity | Rationale |

| This compound | No significant inhibitory or modulatory effect | Used as an inactive isomer for experimental control.[1] |

Conclusion

The inositol phosphate accumulation assay is a powerful tool for characterizing compounds that interact with Gq-coupled GPCRs. This compound serves as an essential negative control in studies involving its active isomer, Calhex 231, a known modulator of the Calcium-Sensing Receptor. Understanding the principles and methodologies of this assay is crucial for researchers in the field of drug discovery and development aiming to identify and characterize novel therapeutics targeting this important class of receptors.

References

- 1. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The calcilytics Calhex-231 and NPS 2143 and the calcimimetic Calindol reduce vascular reactivity via inhibition of voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-Channel Properties of Inositol (1,4,5)-Trisphosphate Receptor Heterologously Expressed in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dual Action Calcium-Sensing Receptor Modulator Unmasks Novel Mode-Switching Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vsr.biohorizons.com [vsr.biohorizons.com]

Methodological & Application

Application Notes and Protocols for (1R,2R)-Calhex 231 Hydrochloride in HEK293 Cells

These application notes provide a detailed experimental protocol for the use of (1R,2R)-Calhex 231 hydrochloride, a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), in Human Embryonic Kidney (HEK293) cells. This document is intended for researchers, scientists, and drug development professionals investigating the CaSR signaling pathway.

Introduction

This compound is the isomer of Calhex 231 and functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It is a valuable tool for studying the physiological and pathological roles of the CaSR. In HEK293 cells expressing the human CaSR, Calhex 231 has been shown to block the agonist-induced accumulation of inositol phosphates, a key downstream signaling event.[1][3][4] This document outlines a detailed protocol for assessing the inhibitory activity of this compound on CaSR signaling in HEK293 cells.

Quantitative Data

The inhibitory potency of Calhex 231 on the human wild-type CaSR expressed in HEK293 cells has been quantified by measuring its effect on the accumulation of [3H]inositol phosphates induced by extracellular calcium.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Calhex 231 | HEK293 | [3H]inositol phosphate accumulation | 0.39 | [1][3][4] |

Experimental Protocols

This section details the methodology for culturing HEK293 cells, preparing the compound, and performing an inositol phosphate accumulation assay to determine the inhibitory effect of this compound.

Materials

-

HEK293 cells stably or transiently expressing the human Calcium-Sensing Receptor (CaSR)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

myo-[3H]inositol

-

Serum-free, inositol-free DMEM

-

LiCl solution

-

Perchloric acid

-

Dowex AG1-X8 resin

-

Scintillation cocktail

-

Multi-well cell culture plates (e.g., 24-well plates)

Cell Culture

-

Culture HEK293 cells expressing the human CaSR in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Compound Preparation

-

Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

-

Store the stock solution at -20°C or -80°C.

-

On the day of the experiment, dilute the stock solution to the desired concentrations using the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.1%).

Inositol Phosphate Accumulation Assay

This assay measures the production of inositol phosphates (IPs), a downstream second messenger of CaSR activation via the Gq/11-PLC pathway.

-

Cell Seeding: Seed the HEK293-CaSR cells into 24-well plates at an appropriate density to reach near confluency on the day of the experiment.

-